N,N-二甲基-他的-甲醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

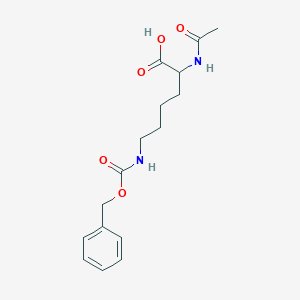

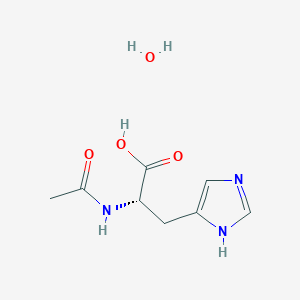

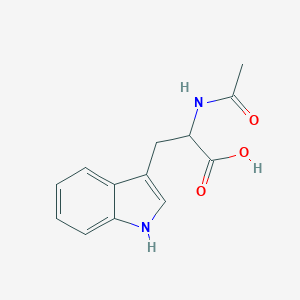

N,N-Dimethyl-his-ome is a compound with the molecular formula C9H15N3O2 . It has a molecular weight of 197.24 g/mol . The IUPAC name for this compound is methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate .

Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-his-ome includes a dimethylamino group and a 1H-imidazol-5-yl group . The compound has one defined atom stereocenter . The InChI representation of the molecule is InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1 .Physical And Chemical Properties Analysis

N,N-Dimethyl-his-ome has a molecular weight of 197.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 197.116426730 g/mol . The topological polar surface area of the compound is 58.2 Ų . The compound has a heavy atom count of 14 .科学研究应用

燃料合成与环境影响

聚甲醛二甲醚 (OME) 正在成为一种有吸引力的含氧燃料,可在柴油发动机中使用,只需进行最小的改动。OME 的燃烧导致有害废气排放量显着减少,包括由于没有 C-C 键而产生的较低烟灰形成。这允许更高的废气再循环率,从而减少 NOx 排放。研究工作重点是通过使用更简单的反应物和更少的步骤来简化生产过程,凸显了对高效催化剂和工艺进行系统研究的必要性 (Baranowski、Bahmanpour 和 Kröcher,2017 年)。

发动机的替代燃料

二甲醚 (DME) 被认为是压缩点火发动机的传统柴油燃料的有吸引力的替代品,它提供了环境保护效益和能源安全。DME 优异的雾化和蒸发特性,加上其低 NOx、HC、CO,特别是 PM 排放,为柴油发动机排放的当前挑战提供了可行的解决方案。然而,需要对喷射器设计和燃烧系统组件进行修改,以适应 DME 的低润滑性和提高其更广泛应用的热值 (Park 和 Lee,2014 年)。

医学研究应用

σ-1 受体与 N,N-二甲基色胺 (DMT) 的相互作用表明其潜在的生物学功能超出了已知的精神作用。DMT 是 σ-1 受体的内源性配体的发现表明其可能在细胞保护机制、组织保护、再生和免疫中发挥作用。这为利用 DMT 的适应机制开辟了未来医学疗法的途径 (Frecska、Szabo、Winkelman、Luna 和 McKenna,2013 年)。

职业健康观点

N,N-二甲基甲酰胺 (DMF) 作为工业环境中的有机溶剂,由于其对工人的有害影响,特别是对肝脏的损害,引发了健康问题。流行病学调查和研究旨在了解 DMF 诱导的肝毒性和潜在的致癌性,强调了在工作场所进行严格风险评估和采取保护措施的必要性 (Kim 和 Kim,2011 年)。

安全和危害

The safety data sheet for N,N-Dimethyl-his-ome suggests that it should be handled with good industrial hygiene and safety practice . It is advised to ensure adequate ventilation when handling the compound . The compound is intended for research and development use only and is not recommended for medicinal, household, or other uses .

作用机制

Target of Action

N,N-Dimethyl-his-ome, similar to other N,N-dimethyl compounds, primarily targets the serotonin receptors in the brain . These receptors play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .

Mode of Action

N,N-Dimethyl-his-ome interacts with its targets by acting as an agonist at some types of serotonin receptors and an antagonist at others . This means it can both activate and inhibit these receptors, leading to changes in the transmission of signals in the brain and influencing various physiological and psychological functions .

Biochemical Pathways

The compound’s interaction with serotonin receptors can affect downstream effects such as mood regulation, cognition, and perception .

Pharmacokinetics

The pharmacokinetics of N,N-Dimethyl compounds involve rapid absorption and distribution in the body, followed by quick elimination . The mean elimination half-life of similar compounds is reported to be around 9-12 minutes .

Result of Action

The molecular and cellular effects of N,N-Dimethyl-his-ome’s action are largely dependent on its interaction with serotonin receptors. It can lead to changes in mood, perception, and cognition, among other effects . .

属性

IUPAC Name |

methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIYETQVUKDKFP-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CN=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426532 |

Source

|

| Record name | N,N-Dimethyl-histidine-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170227-64-2 |

Source

|

| Record name | N,N-Dimethyl-histidine-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)